

# (R)-MPH-220: A Technical Guide to a Selective Myosin-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

(R)-MPH-220 is the (R)-enantiomer of MPH-220, a novel, orally active small molecule that selectively inhibits the fast skeletal muscle myosin-2 isoform.[1][2][3][4] This high degree of selectivity, sparing cardiac and smooth muscle myosins, positions MPH-220 as a promising therapeutic candidate for conditions characterized by muscle spasticity and stiffness, such as those arising from central nervous system injuries.[5][6][7] The more active S-enantiomer, (S)-MPH-220, has been shown to effectively reduce muscle force in preclinical models without inducing cardiovascular side effects.[8] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of MPH-220, with a focus on its (R)-enantiomer. Detailed experimental protocols for its characterization are also presented to facilitate further research and development.

# **Chemical Structure and Properties**

**(R)-MPH-220** is a stereoisomer of the parent compound MPH-220. While the S-enantiomer is reported to be the more potent inhibitor, the (R)-enantiomer is crucial for understanding the stereospecific interactions with the target protein.

Table 1: Chemical and Physical Properties of MPH-220



| Property          | Value                                                                                                                | Source     |  |
|-------------------|----------------------------------------------------------------------------------------------------------------------|------------|--|
| Chemical Name     | (9S)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one | [5]        |  |
| Molecular Formula | C20H21N3O3S                                                                                                          | [5][9][10] |  |
| Molecular Weight  | 383.46 g/mol                                                                                                         | [5][9][10] |  |
| SMILES            | O[C@@]12C(N(C3=CC=C(N4<br>CCOCC4)C=C3)CC2)=NC5=C<br>(C=C(S5)C)C1=O                                                   | [3][4][10] |  |
| Appearance        | Orange to red solid powder                                                                                           | [5][9]     |  |
| Solubility        | Soluble in DMSO                                                                                                      | [9]        |  |

# **Pharmacological Properties**

MPH-220 is a highly selective inhibitor of the fast skeletal muscle myosin-2 isoform. This selectivity is key to its therapeutic potential, as it avoids off-target effects on cardiac and smooth muscle tissues.

Table 2: Pharmacological Profile of MPH-220



| Parameter                  | Value                                                                                                                | Species/System     | Source    |
|----------------------------|----------------------------------------------------------------------------------------------------------------------|--------------------|-----------|
| Target                     | Fast skeletal muscle<br>myosin-2                                                                                     | Human, Rabbit, Rat |           |
| Potency of (S)-MPH-<br>220 | More effective than (R)-enantiomer                                                                                   | Rat (in vivo)      | [8]       |
| Selectivity                | No significant inhibition of slow skeletal/β-cardiac myosin, smooth muscle myosin-2, or non-muscle myosin-2 isoforms | Porcine, Human     |           |
| In Vivo Efficacy           | Reduces skeletal muscle force                                                                                        | Anesthetized rats  | [3][5]    |
| Oral Bioavailability       | Orally active                                                                                                        | Rat                | [2][3][5] |
| Pharmacokinetics           | Accumulates in skeletal muscle tissue                                                                                | Rat                | [3][5]    |

# **Mechanism of Action**

MPH-220 directly inhibits the ATPase activity of fast skeletal muscle myosin-2. This inhibition prevents the myosin head from detaching from the actin filament, thereby disrupting the cross-bridge cycle and leading to muscle relaxation.





Click to download full resolution via product page

Caption: Mechanism of action of **(R)-MPH-220** on skeletal muscle contraction.

# **Experimental Protocols Myosin ATPase Activity Assay**

This assay quantifies the enzymatic activity of myosin II and is a primary method for determining the inhibitory potential of compounds like MPH-220.

Objective: To measure the rate of ATP hydrolysis by myosin II in the presence and absence of **(R)-MPH-220** to determine its IC<sub>50</sub> value.

#### Materials:

- Purified fast skeletal muscle myosin-2
- F-actin



- ATP
- Assay buffer (e.g., 20 mM MOPS (pH 7.0), 5 mM MgCl<sub>2</sub>, 100 mM KCl, 0.1 mM EGTA)[9]
- **(R)-MPH-220** stock solution (in DMSO)
- Phosphate detection reagent (e.g., malachite green or molybdenum blue based)[1][11]
- Microplate reader

#### Protocol:

- Prepare a reaction mixture containing myosin II and F-actin in the assay buffer.
- Add varying concentrations of (R)-MPH-220 to the reaction wells. Include a DMSO-only control.
- Initiate the reaction by adding a defined concentration of ATP.
- Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) for a specific duration.
- Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent and a microplate reader.[1]
- Plot the rate of Pi release as a function of the inhibitor concentration to calculate the IC<sub>50</sub> value.





Click to download full resolution via product page

Caption: Workflow for the Myosin ATPase Activity Assay.



### In Vivo Isometric Force Measurement

This protocol assesses the effect of **(R)-MPH-220** on muscle contractility in a living animal model.

Objective: To measure the change in isometric muscle force in response to nerve stimulation after the administration of **(R)-MPH-220**.

#### Materials:

- Anesthetized rats (e.g., Sprague-Dawley or Lewis rats)[6][12]
- Force transducer
- Nerve stimulating electrodes
- **(R)-MPH-220** formulation for in vivo administration (e.g., oral gavage or intraperitoneal injection)[5]
- Surgical equipment for muscle and nerve exposure (e.g., tibialis anterior muscle and its nerve)[6]

#### Protocol:

- Anesthetize the rat and surgically expose the target muscle (e.g., tibialis anterior) and its corresponding nerve.[6]
- Attach the distal tendon of the muscle to a force transducer to measure isometric contractions.
- Fix the limb to prevent movement during muscle contraction.[6]
- Deliver electrical stimulation to the nerve to elicit maximal tetanic contractions and record the baseline isometric force.
- Administer (R)-MPH-220 at the desired dose and route.[5]



- Record isometric force measurements at multiple time points after drug administration to determine the onset, magnitude, and duration of the muscle relaxant effect.
- Analyze the data to quantify the percentage reduction in muscle force compared to baseline.

# **Caco-2 Permeability Assay**

This in vitro assay is used to predict the intestinal absorption of an orally administered drug.

Objective: To determine the permeability of **(R)-MPH-220** across a Caco-2 cell monolayer, a model of the human intestinal epithelium.

#### Materials:

- Caco-2 cells
- Transwell inserts
- Cell culture medium and reagents
- Transport buffer (e.g., Hanks' Balanced Salt Solution)[2]
- (R)-MPH-220
- Analytical instrumentation for drug quantification (e.g., LC-MS/MS)[13]

#### Protocol:

- Culture Caco-2 cells on Transwell inserts until a confluent and differentiated monolayer is formed (typically 18-22 days).[8]
- Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[2][13]
- Perform a bidirectional transport study by adding (R)-MPH-220 to either the apical (A) or basolateral (B) chamber.
- At specified time intervals, collect samples from the receiver chamber.



- Quantify the concentration of (R)-MPH-220 in the collected samples using LC-MS/MS.[13]
- Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A
  directions to assess absorption and potential for active efflux.[13]

## Conclusion

**(R)-MPH-220**, as a stereoisomer of the selective fast skeletal muscle myosin-2 inhibitor MPH-220, represents a significant advancement in the pursuit of targeted therapies for muscle spasticity. Its high selectivity offers the potential for effective muscle relaxation without the adverse cardiovascular and neurological effects associated with current treatments. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of **(R)-MPH-220** and other novel myosin inhibitors. Further research into its synthesis, pharmacodynamics, and safety profile is warranted to fully elucidate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MPH-220 | Myosin | 2649776-79-2 | Invivochem [invivochem.com]
- 6. Isometric tetanic force measurement method of the tibialis anterior in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. medchemexpress.com [medchemexpress.com]



- 10. MPH-220|CAS 2649776-79-2|DC Chemicals [dcchemicals.com]
- 11. An optimized micro-assay of myosin II ATPase activity based on the molybdenum blue method and its application in screening natural product inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjb.ro [rjb.ro]
- 13. enamine.net [enamine.net]
- To cite this document: BenchChem. [(R)-MPH-220: A Technical Guide to a Selective Myosin-2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12402027#r-mph-220-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com